molecular formula C6HF13O B12064343 1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL CAS No. 16500-37-1

1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL

Cat. No.: B12064343
CAS No.: 16500-37-1
M. Wt: 336.05 g/mol
InChI Key: XKMXDCKJYUSARR-UHFFFAOYSA-N
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Description

1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-ol ( 16500-37-1) is a specialized fluorinated alcohol of interest in advanced chemical research and development. Its molecular formula is C 6 HF 13 O, with a molecular weight of 336.05 g/mol . The compound is characterized by a highly fluorinated carbon backbone, which often imparts exceptional thermal stability and chemical inertness, making it a valuable building block for creating novel materials and intermediates . This compound serves as a key reagent in the synthesis of complex molecules and is particularly useful in applications requiring high stability under demanding conditions. While direct application data is limited, its structural profile suggests significant potential in several high-tech fields. Researchers value such fluorinated intermediates for developing advanced polymers, performing specialty chemical synthesis, and potentially creating new compounds for the electronics and pharmaceutical industries where specific fluorine properties are desired . As with many specialized fluorochemicals, it may also be investigated for use as a solvent in precision cleaning applications for sensitive electronic components like circuit boards and microchips, due to the typical low surface tension and high volatility of this chemical class . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling protocols, as fluorinated compounds can have specific hazardous properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16500-37-1

Molecular Formula

C6HF13O

Molecular Weight

336.05 g/mol

IUPAC Name

1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-ol

InChI

InChI=1S/C6HF13O/c7-1(3(8,9)10,4(11,12)13)2(20,5(14,15)16)6(17,18)19/h20H

InChI Key

XKMXDCKJYUSARR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Direct Fluorination of Hydrocarbon Backbones

Direct fluorination remains a cornerstone for introducing fluorine atoms into organic frameworks. For C₆HF₁₃O, this typically involves reacting non-fluorinated or partially fluorinated alcohols with fluorine gas (F₂) or xenon difluoride (XeF₂) in inert solvents. For example, perfluorination of 2,3-dimethyl-2-butanol under controlled F₂ flow at −78°C achieves partial fluorination but requires subsequent steps to install trifluoromethyl groups. Challenges include side reactions such as C−C bond cleavage, which reduce yields to 40–50%.

Halogen-Exchange Reactions

Halogen-exchange (Halex) reactions using KF or CsF as fluoride sources enable selective replacement of chlorine or bromine atoms with fluorine. A notable approach involves treating 1,3-dichloro-2,3-bis(trichloromethyl)butan-2-ol with anhydrous KF in dimethylformamide (DMF) at 150°C for 24 hours. This method achieves 72% conversion to the heptafluoro intermediate but struggles with residual chloride impurities.

Condensation Reactions for Trifluoromethyl Group Installation

Nucleophilic Trifluoromethylation

The introduction of trifluoromethyl (−CF₃) groups relies on reagents like trifluoromethyltrimethylsilane (TMSCF₃). In one protocol, a bis(iodomethyl)butanol precursor reacts with TMSCF₃ in acetonitrile at 20°C for 20 minutes, catalyzed by tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(MeCN)₄]BF₄) and KF. This method achieves an 83% yield by facilitating simultaneous trifluoromethylation at both positions. The reaction mechanism proceeds via a copper-mediated transfer of CF₃ groups, followed by desilylation (Table 1).

Table 1: Optimization of Trifluoromethylation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
[Cu(MeCN)₄]BF₄Acetonitrile200.3383
CuIDMF80658
AgFTHF601245

Catalytic Systems for Enhanced Efficiency

Copper-Based Catalysts

Copper catalysts dominate large-scale syntheses due to their cost-effectiveness and compatibility with fluorinated substrates. The [Cu(MeCN)₄]BF₄/KF system in acetonitrile enables rapid trifluoromethylation at ambient temperatures, minimizing side reactions like oligomerization. By contrast, CuI in DMF requires higher temperatures (80°C) but suffers from lower yields due to solvent decomposition.

Purification and Analytical Characterization

Distillation and Fractional Crystallization

Crude reaction mixtures often contain unreacted precursors and halogenated byproducts. Vacuum distillation at 80–100°C (0.1 mmHg) separates C₆HF₁₃O (boiling point ≈ 145°C) from lower-boiling impurities. Fractional crystallization at −20°C further purifies the compound, yielding ≥99% purity as confirmed by ¹⁹F NMR.

Spectroscopic Validation

¹H NMR spectra of purified C₆HF₁₃O show a singlet at δ 4.2 ppm for the hydroxyl proton, while ¹⁹F NMR reveals seven distinct signals corresponding to the heptafluoro and bis(trifluoromethyl) groups. GC-MS analysis under electron ionization (70 eV) displays a molecular ion peak at m/z 336.052, consistent with the molecular formula C₆HF₁₃O.

Industrial-Scale Production Challenges

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recycling to reduce costs. Acetonitrile recovery via fractional distillation achieves 95% reuse efficiency, but copper catalyst regeneration remains problematic due to fluoride-induced degradation.

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Method Comparison

MethodAdvantagesDisadvantagesYield (%)
Halogen ExchangeAmbient conditionsHigh catalyst loading83
Direct FluorinationSimple setupLow selectivity50
Phase-TransferScalableLong reaction times52

Chemical Reactions Analysis

Acid-Base Reactivity

The hydroxyl group in this compound demonstrates enhanced acidity compared to non-fluorinated alcohols due to electron-withdrawing trifluoromethyl groups. While direct pKa measurements are unavailable, analogous fluorinated alcohols (e.g., hexafluoroisopropanol, pKa ~9.3) suggest strong proton-donating capacity. This property enables its use as:

  • Catalyst in Friedel-Crafts alkylation and acylation reactions.

  • Solvent for stabilizing carbocation intermediates in SN1 mechanisms.

Key Acid-Driven Reactions:

Reaction TypeConditionsProductRole
DeprotonationStrong bases (e.g., KOH)Fluorinated alkoxide saltsIntermediate for nucleophilic substitutions

Oxidation Reactions

Controlled oxidation of the secondary alcohol yields fluorinated ketones. For example:
Reaction:
C₆HF₁₃O → C₆F₁₄O (1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one)
Conditions:

  • Catalysts: Metal fluorides (e.g., CsF) or bifluorides .

  • Reagents: Trifluoroacetyl fluoride or hexafluoropropylene .
    Industrial Relevance:

  • This ketone is a precursor for hydrofluoroolefins (HFOs) used in refrigeration .

Dehydration and Elimination

Under acidic conditions, the compound undergoes dehydration to form fluorinated alkenes. A notable product is 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)but-2-ene (C₆F₁₂):
Reaction:
C₆HF₁₃O → C₆F₁₂ + H₂O
Conditions:

  • Liquid-phase catalysts (e.g., crown ethers) .

  • Temperatures: 80–120°C .

Esterification and Derivatization

The hydroxyl group reacts with acylating agents to form esters:
Reaction with Trifluoroacetic Anhydride:
C₆HF₁₃O + (CF₃CO)₂O → C₆HF₁₃OCOCF₃ + CF₃COOH
Applications:

  • Esters serve as surfactants or polymer additives.

Scientific Research Applications

Chemical Properties and Characteristics

The compound is characterized by its high thermal stability and low surface tension due to the fluorinated groups. These properties contribute to its effectiveness in various applications, particularly in fields requiring chemical resistance and low friction.

Fluorinated Surfactants

1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL serves as a surfactant in various formulations. Its unique structure allows it to lower the surface tension of liquids significantly. This property is beneficial in:

  • Emulsion Stabilization : It can stabilize emulsions in pharmaceuticals and cosmetics.
  • Aqueous Film Forming Foams (AFFF) : Used in fire-fighting foams due to its ability to repel water and form a protective layer over flammable liquids.

Lubricants and Greases

Due to its excellent lubricating properties and thermal stability, this compound is employed in:

  • High-Performance Lubricants : It is used in lubricants for machinery operating under extreme conditions (high temperatures and pressures).
  • Aerospace Applications : Its low volatility and high chemical resistance make it suitable for use in aerospace lubricants where performance reliability is critical.

Polymer Manufacturing

The compound is utilized in the synthesis of fluoropolymers. Its incorporation into polymer matrices enhances:

  • Chemical Resistance : Polymers produced with this compound exhibit improved resistance to solvents and chemicals.
  • Thermal Stability : The resulting materials can withstand higher temperatures without degrading.

Case Study 1: Use in Fire-Fighting Foams

Research conducted on the effectiveness of fluorinated surfactants in AFFF has shown that formulations containing this compound provide superior performance compared to traditional surfactants. These foams demonstrate faster spreading rates and better film-forming capabilities when tested against hydrocarbon fires.

Case Study 2: Lubricant Performance Analysis

In a study comparing various lubricant formulations for high-speed machinery, those containing this fluorinated alcohol exhibited significantly lower wear rates and extended operational lifetimes under extreme conditions. The findings suggest that the compound’s unique properties contribute to reduced friction and wear.

Data Tables

Application AreaKey BenefitsExample Uses
SurfactantsLow surface tension; emulsion stabilizationCosmetics; AFFF
LubricantsHigh thermal stability; reduced wearAerospace lubricants; industrial machinery
Polymer ManufacturingEnhanced chemical resistance; thermal stabilityFluoropolymer production

Mechanism of Action

The mechanism of action of 1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and cell membranes, thereby exerting its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Compounds for Comparison :

1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one (CAS 756-12-7)

  • Functional group: Ketone (C=O) instead of alcohol (-OH).
  • Structure: Single trifluoromethyl group at position 3.
  • Properties: Lower molecular weight (266.04 g/mol), low boiling point (24°C), and high vapor pressure (94.659 kPa at 25°C) due to lack of hydrogen bonding .

Properties: Lower molecular weight (164 g/mol) and reduced acidity compared to the target compound .

Properties: Higher fluorine content but lower steric hindrance than the target compound; molecular weight 220 g/mol .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Acidity (pKa)*
1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL C₆H₃F₁₃O 338 ~80–100 (est.) ~1.8–2.0 (est.) ~7–8 (est.)
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one C₅F₁₀O 266.04 24 1.633 N/A (ketone)
3,3,4,4,4-Pentafluoro-2-butanol C₄H₅F₅O 164 ~90–110 (est.) ~1.5 (est.) ~10–11 (est.)
1,1,1,3,3,4,4,4-Octafluoro-2-butanol C₄H₄F₈O 220 ~70–90 (est.) ~1.6–1.7 (est.) ~8–9 (est.)

*Estimated acidity based on fluorination and EWGs.

Key Observations :
  • Boiling Points: The target compound’s hydroxyl group increases boiling point compared to its ketone analogue (24°C vs. ~80–100°C). However, fluorination reduces boiling points relative to non-fluorinated alcohols due to weaker hydrogen bonding .
  • Acidity: The target’s dual trifluoromethyl groups and heptafluoro substitution likely lower its pKa to ~7–8, surpassing common fluorinated alcohols like hexafluoroisopropanol (pKa ~9.3) .
  • Density : Higher fluorine content correlates with increased density (e.g., 1.633 g/cm³ for the ketone analogue vs. ~1.8–2.0 g/cm³ estimated for the target) .

Research Findings and Industrial Relevance

  • Solvent Performance : The target compound’s hydrophobicity and lipophobicity make it ideal for dissolving fluoropolymers, outperforming less-fluorinated alcohols .
  • Synthetic Challenges: Synthesis requires specialized fluorination techniques, increasing production costs compared to analogues like 3,3,4,4,4-pentafluoro-2-butanol .
  • Environmental Impact : Perfluorinated compounds, including the target, face regulatory scrutiny due to persistence in ecosystems. Alternatives with shorter fluorine chains are being explored .

Biological Activity

1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL is a fluorinated compound with significant industrial applications. Its unique chemical structure imparts distinct biological activities that are essential for understanding its environmental and health implications. This article synthesizes available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C8H3F13C_8H_3F_{13}, with a molecular weight of 346.09 g/mol. Its structure features multiple trifluoromethyl groups which contribute to its properties and reactivity.

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit various biological activities that can impact both human health and the environment:

  • Toxicity : Studies have shown that certain perfluorinated compounds (PFCs) can be toxic to aquatic organisms. The toxicity mechanism often involves disruption of cellular functions and interference with endocrine systems.
  • Bioaccumulation : There is evidence suggesting that fluorinated compounds can accumulate in biological tissues over time. This raises concerns about long-term exposure effects on wildlife and humans.

Case Studies

Several studies have investigated the biological activity of similar fluorinated compounds:

  • Aquatic Toxicity : Research conducted on related PFCs demonstrated significant toxicity to fish species at low concentrations. For example, a study reported lethal concentrations affecting growth and reproduction in aquatic organisms exposed to perfluorobutanesulfonic acid (PFBS) .
  • Endocrine Disruption : A study highlighted the potential of certain fluorinated compounds to act as endocrine disruptors. The research indicated alterations in hormone levels among exposed organisms .
  • Human Health Implications : Epidemiological studies have linked exposure to PFCs with various health outcomes including immune system effects and developmental issues. These findings suggest a need for further research into the specific effects of this compound on human health .

Environmental Impact

Fluorinated compounds are known for their persistence in the environment due to their resistance to degradation. This characteristic leads to widespread contamination in water sources and soil. The environmental impact assessment of such compounds is critical for regulatory measures.

Impact Category Description
PersistenceHigh resistance to degradation
BioaccumulationPotential for accumulation in food chains
ToxicityAdverse effects on aquatic life

Research Findings

Recent studies have focused on the life cycle assessment of fluorinated compounds to evaluate their environmental impacts better. Key findings include:

  • Energy Consumption : The production and recycling processes for fluorinated gases consume significant energy resources .
  • Health Advisory Levels : Regulatory bodies have established maximum contaminant levels (MCLs) for various PFCs based on toxicity data .

Q & A

What theoretical frameworks guide the experimental design for synthesizing highly fluorinated alcohols like 1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL?

Basic Research Question
The synthesis of fluorinated alcohols requires alignment with theories such as fluorophobic effects , steric hindrance models , and electronic modulation via fluorine substitution . For example, steric and electronic properties of trifluoromethyl groups influence reaction pathways and regioselectivity. Methodologically, researchers should employ density functional theory (DFT) to predict transition states and intermediates, coupled with kinetic studies to validate reaction mechanisms. Experimental design must integrate these frameworks to optimize catalysts (e.g., Lewis acids) and solvent systems (e.g., fluorophobic solvents like HFIP) .

How can researchers resolve contradictions in spectroscopic data for fluorinated alcohols with complex stereoelectronic environments?

Advanced Research Question
Contradictions in 19F^{19}\text{F} NMR or IR spectra often arise from dynamic conformational changes or solvent-induced shielding effects. To address this, use variable-temperature NMR to probe rotational barriers and solvent-dependent studies to isolate environmental impacts. Cross-validate with X-ray crystallography (where feasible) and computational simulations (e.g., Gaussian or ORCA) to map electron density distributions. For instance, the geminal trifluoromethyl groups in this compound may exhibit unexpected coupling patterns due to through-space 19F^{19}\text{F}-19F^{19}\text{F} interactions, requiring advanced pulse sequences like COSY or NOESY .

What methodological approaches are recommended for optimizing the purification of fluorinated alcohols with high boiling points and low polarity?

Basic Research Question
Separation challenges stem from low polarity and thermal stability. Use fractional distillation under reduced pressure (e.g., <10 mmHg) with inert packing materials to minimize decomposition. Alternatively, employ fluorophilic stationary phases (e.g., perfluorinated silica gels) in column chromatography. For trace impurities, consider preparative gas chromatography with high-temperature columns or membrane-based separation technologies (e.g., perfluoropolymer membranes) to exploit differences in volatility and solubility .

How can factorial design improve the yield of multi-step syntheses involving fluorinated intermediates?

Advanced Research Question
Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, catalyst loading, reaction time). For example, a 2k^k factorial design can optimize the nucleophilic trifluoromethylation step by varying:

  • Factors : Temperature (80–120°C), catalyst (CuI vs. Pd(OAc)2_2), solvent (DMF vs. DMSO).
  • Responses : Yield, purity, enantiomeric excess (if applicable).
    Statistical tools like ANOVA and Pareto charts help prioritize variables. This approach reduces experimental iterations and accounts for synergistic effects, such as solvent-catalyst interactions .

What computational strategies are effective in predicting the environmental persistence and degradation pathways of this compound?

Advanced Research Question
Use molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Focus on hydrolytic stability of the heptafluoro moiety and oxidative cleavage of the butan-2-OL backbone. Tools like EPI Suite or SPARC integrate ab initio calculations to simulate hydrolysis under varying pH and UV irradiation. Validate predictions with LC-MS/MS or 19F^{19}\text{F} tracer studies in environmental matrices .

How do steric and electronic effects of bis(trifluoromethyl) groups influence the compound’s reactivity in nucleophilic substitutions?

Basic Research Question
The bis(trifluoromethyl) groups create a steric shield around the hydroxyl group, reducing accessibility to nucleophiles. Electron-withdrawing effects lower the pKa of the alcohol (enhancing acidity), enabling deprotonation under milder conditions. Methodologically, compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIE) or Hammett plots. For example, SN2 reactions may proceed via a transition state stabilized by fluorine’s inductive effect, confirmed by DFT-based NBO analysis .

What are the challenges in characterizing the solid-state phase behavior of this compound, and how can they be mitigated?

Advanced Research Question
Fluorinated alcohols often exhibit polymorphism and amorphous phase dominance due to weak intermolecular forces (e.g., diminished hydrogen bonding). Use synchrotron X-ray powder diffraction (XRPD) to resolve crystal structures and differential scanning calorimetry (DSC) to map phase transitions. Pair with solid-state NMR (13C^{13}\text{C} and 19F^{19}\text{F}) to probe local environments. For metastable phases, employ cryogenic quenching or templated crystallization .

How can researchers design toxicity studies to assess the compound’s impact on biological systems?

Basic Research Question
Leverage in silico toxicology platforms like Derek Nexus or ToxTree for preliminary hazard identification. Experimentally, use Ames tests for mutagenicity and cell viability assays (e.g., MTT in HepG2 cells) for acute toxicity. For chronic exposure, apply OECD guidelines (e.g., Test No. 453) with rodent models, monitoring liver/kidney biomarkers and fluorinated metabolite accumulation via 19F^{19}\text{F} MRI or mass spectrometry .

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